N-Acetyl-S-(2-methoxyethyl)-L-cysteine
Description
Structure
3D Structure
Properties
CAS No. |
64349-12-8 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-methoxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-6(10)9-7(8(11)12)5-14-4-3-13-2/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
InChI Key |
BIYPAUDOMDPWCS-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCOC)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCOC)C(=O)O |
Origin of Product |
United States |
Stereochemical and Structural Considerations of N Acetyl S 2 Methoxyethyl L Cysteine
Elucidation of L-Cysteine Backbone Chiral Configuration
With the exception of glycine (B1666218), all amino acids used in protein synthesis are chiral, meaning they possess a carbon atom (the alpha-carbon) bonded to four different functional groups. thoughtco.comlibretexts.org This chirality results in the existence of two non-superimposable mirror images, known as enantiomers. thoughtco.com The configuration of these enantiomers is described using two main systems: the D/L system and the R/S system.
The L-cysteine backbone of the title compound adheres to the L-configuration. This older nomenclature relates the molecule's stereochemistry to that of L-glyceraldehyde, a reference compound. libretexts.orglibretexts.org In proteins, virtually all naturally occurring amino acids are in the L-configuration. thoughtco.comlibretexts.org
However, when applying the more modern and unambiguous Cahn-Ingold-Prelog (R/S) system, L-cysteine presents a unique case. In this system, priority is assigned to the groups attached to the chiral center based on atomic number. thoughtco.com Due to the presence of a sulfur atom in its side chain, which has a higher atomic number than the oxygen atoms of the carboxyl group, the priority of the groups in L-cysteine is altered compared to other amino acids. thoughtco.comlibretexts.org Consequently, while most L-amino acids have an S-configuration, L-cysteine is designated with an R-configuration. thoughtco.comlibretexts.orgwikipedia.org This fundamental R-configuration at the alpha-carbon is retained in its derivatives, including N-Acetyl-S-(2-methoxyethyl)-L-cysteine.
| Amino Acid | Chiral Center | D/L Notation | R/S Notation | Rationale for R/S Designation |
| L-Cysteine | Alpha-carbon | L | R | The sulfur atom in the side chain has a higher atomic priority than the carboxyl group's oxygen, changing the priority sequence. thoughtco.comlibretexts.org |
| L-Alanine (Typical) | Alpha-carbon | L | S | The carboxyl group's oxygen has a higher priority than the methyl side chain's carbon. |
Rigorous Systematic Nomenclature for S-Substituted N-Acetyl-L-cysteine Derivatives
The name "this compound" is a semi-systematic name that clearly describes the molecule's structure through specific locants and descriptors. A breakdown of the name reveals the precise location of each substituent on the parent L-cysteine molecule. S-substituted N-acetyl-L-cysteine derivatives are a known class of compounds. ebi.ac.uk
L-Cysteine : This forms the base of the name and the molecule, establishing the core structure as the amino acid cysteine with the specific L-stereochemical configuration (which corresponds to the R-configuration in the R/S system). wikipedia.orgnih.gov
N-Acetyl : This prefix indicates that an acetyl group (—COCH₃) has been substituted onto the nitrogen (N) atom of the original amino group of cysteine. ebi.ac.uknih.gov This modification changes the amino group to an acetamido group.
S-(2-methoxyethyl) : This part of the name describes the substituent attached to the sulfur (S) atom of the cysteine side chain. The "S" locant explicitly states the point of attachment. The group itself is a "2-methoxyethyl" group [—CH₂CH₂OCH₃], where a methoxy (B1213986) group (—OCH₃) is located on the second carbon of the ethyl chain attached to the sulfur.
Following the International Union of Pure and Applied Chemistry (IUPAC) rules, the fully systematic name for this compound can be derived. The systematic name for N-acetyl-L-cysteine is (2R)-2-acetamido-3-sulfanylpropanoic acid. nih.govuq.edu.au By incorporating the S-substituent, the full IUPAC name for this compound is (2R)-2-acetamido-3-[(2-methoxyethyl)sulfanyl]propanoic acid .
| Component of Name | Signifies | Part of Molecule | Systematic (IUPAC) Term |
| L-Cysteine | Parent amino acid and its stereochemistry | -CH(NH₂)(COOH)CH₂SH | (2R)-...propanoic acid |
| N-Acetyl | Acetyl group on the nitrogen atom | -NH(COCH₃) | 2-acetamido- |
| S-(2-methoxyethyl) | 2-methoxyethyl group on the sulfur atom | -S-CH₂CH₂OCH₃ | 3-[(2-methoxyethyl)sulfanyl]- |
Synthetic Methodologies and Preparative Derivatization of N Acetyl S 2 Methoxyethyl L Cysteine
Chemical Synthesis Pathways and Reaction Mechanisms
The principal synthetic route to N-Acetyl-S-(2-methoxyethyl)-L-cysteine is typically a two-step process commencing with the naturally occurring amino acid L-cysteine. The first step involves the acetylation of the amino group, followed by the specific alkylation of the sulfhydryl group.
Acetylation of L-Cysteine Precursors
The initial and crucial step in the synthesis is the N-acetylation of L-cysteine. This reaction converts the primary amine of the amino acid into an acetamide (B32628) group, forming N-acetyl-L-cysteine (NAC). This transformation is fundamental as it protects the amino group from participating in subsequent reactions, thereby directing the next modification step to the sulfhydryl group. uomustansiriyah.edu.iqmdpi.com
A common and efficient method for this acetylation is the reaction of L-cysteine with acetic anhydride (B1165640). uomustansiriyah.edu.iq The reaction can be performed in various solvents and conditions. For instance, direct acylation can be achieved by stirring a suspension of L-cysteine hydrochloride monohydrate in a mixture like aqueous tetrahydrofuran, with sodium acetate (B1210297) added to neutralize the hydrochloride salt. mdpi.com Acetic anhydride is then added, often at reduced temperatures, to yield N-acetyl-L-cysteine. mdpi.com Another approach involves the direct acetylation of L-cysteine with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid, which facilitates the abstraction of a hydrogen atom from the amino group. uomustansiriyah.edu.iq
Reaction Scheme: N-Acetylation of L-Cysteine
| Reactant | Reagent | Conditions | Product |
| L-Cysteine | Acetic Anhydride | Presence of H₂SO₄ (catalyst), 60°C | N-Acetyl-L-cysteine |
| L-Cysteine HCl | Acetic Anhydride / Sodium Acetate | Aqueous Tetrahydrofuran, Chilled | N-Acetyl-L-cysteine |
This table summarizes common methods for the N-acetylation of L-cysteine.
S-Alkylation Strategies Utilizing Methoxyethyl Moieties
Following N-acetylation, the next step is the S-alkylation of the N-acetyl-L-cysteine intermediate. The thiol group (-SH) of NAC is a potent nucleophile and readily reacts with suitable electrophiles. creative-proteomics.comresearchgate.net To introduce the 2-methoxyethyl group, an alkylating agent containing this moiety is required.
The most straightforward S-alkylation strategy involves the reaction of N-acetyl-L-cysteine with a 2-methoxyethyl halide, such as 2-methoxyethyl chloride or 2-methoxyethyl bromide, under basic conditions. The base, typically a hydroxide (B78521) or an alkoxide, deprotonates the thiol group to form a thiolate anion. This highly nucleophilic thiolate then attacks the electrophilic carbon of the 2-methoxyethyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction, forming a stable thioether bond and yielding this compound. researchgate.net
Reaction Scheme: S-Alkylation of N-Acetyl-L-cysteine
| Thiol Substrate | Alkylating Agent | Reaction Type | Key Feature |
| N-Acetyl-L-cysteine | 2-Methoxyethyl Halide (e.g., Cl, Br) | SN2 | Formation of a thioether bond |
This table outlines the S-alkylation strategy for synthesizing the target compound.
Novel Approaches in N-Acetylcysteine Derivatization for S-conjugate Formation
Modern synthetic chemistry offers several advanced methodologies for forming S-conjugates that can be adapted for the synthesis of this compound. While the classic SN2 reaction is robust, other methods can offer advantages under specific conditions, such as improved yields or milder reaction environments.
One such approach is the Michael addition reaction. If an activated alkene like 2-methoxyethyl acrylate (B77674) is used, the thiolate of NAC can add across the double bond to form the desired S-conjugate. researchgate.net This reaction is highly efficient and proceeds under mild conditions.
Another innovative strategy involves the use of thianthenium salts as an alkyl source. This method allows for the selective alkylation of cysteine-containing peptides in a continuous flow reactor under mild conditions, avoiding the need for metal catalysts or oxidative reagents. rsc.org This technique could potentially be applied to NAC for the introduction of the methoxyethyl group. Furthermore, base-catalyzed condensation reactions of NAC with substituted precursors, such as chloro-derivatives, have been successfully used to create complex S-conjugates and could be adapted for this synthesis. researchgate.net
Tailored Chemical Derivatization for Enhanced Analytical Resolution
For analytical purposes, such as quantifying the compound in biological matrices or assessing its enantiomeric purity, chemical derivatization is often employed. This process involves reacting the analyte with a reagent to form a new compound (a derivative) that has improved detection properties, such as fluorescence or enhanced mass spectrometric ionization, or allows for chiral separation. nih.govpsu.edu
Formation of Diastereomeric Derivatives for Chiral Separation
Assessing the enantiomeric purity of this compound is crucial, as the D-enantiomer may have different biological properties or be inactive. nih.gov Since enantiomers have identical physical properties, they cannot be separated by standard chromatographic techniques like HPLC. The strategy to overcome this is to react the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers, which have different physical properties and can be separated by chromatography.
A widely used method for derivatizing amino acids and their derivatives for chiral analysis involves the reagent o-phthaldialdehyde (OPA) in the presence of a chiral thiol. nih.govnih.govsemanticscholar.org While the target molecule already contains a thioether, its primary amine (after potential deacetylation) or other functional groups could be targeted. However, a more direct approach for an N-acetylated compound would be to use a chiral coupling agent that reacts with its carboxylic acid group.
For instance, the carboxylic acid moiety of this compound can be reacted with a chiral amine or alcohol using a coupling agent to form a diastereomeric amide or ester. These diastereomers can then be resolved using standard reverse-phase HPLC.
| Chiral Derivatizing Agent (CDA) Class | Target Functional Group | Principle of Separation | Example Reagents |
| Chiral Thiols (with OPA) | Primary Amine (if deacetylated) | Formation of fluorescent diastereomeric isoindoles | N-acetyl-L-cysteine (NAC), Isobutyryl-L-cysteine (IBLC) semanticscholar.orgresearchgate.net |
| Chiral Amines/Alcohols | Carboxylic Acid | Formation of diastereomeric amides/esters | (R)-(+)-1-Phenylethylamine |
This table describes strategies for forming diastereomeric derivatives for chiral separation.
The separation of these diastereomers by capillary electrophoresis or HPLC allows for the accurate quantification of the D-enantiomer, even at very low levels relative to the L-enantiomer. nih.gov
Introduction of Fluorescent or Chromophoric Tags for Detection
For the sensitive quantification of this compound using analytical techniques such as high-performance liquid chromatography (HPLC), the introduction of a fluorescent or chromophoric tag is often essential. The compound itself does not possess a strong native chromophore or fluorophore, making its detection at low concentrations by UV-Vis or fluorescence detectors challenging. nih.govnih.gov Derivatization addresses this limitation by covalently attaching a molecule that exhibits strong absorbance or fluorescence, thereby significantly enhancing detection sensitivity and selectivity. nih.gov
The primary functional group on this compound available for such derivatization is the carboxylic acid. The thioether bond is generally stable and unreactive under typical labeling conditions, and the amide bond is also non-reactive. Therefore, methodologies focus on converting the carboxyl group into a tagged ester. This is a well-established strategy for the analysis of various biological and pharmaceutical compounds containing carboxylic acids. mdpi.comthermofisher.com
The general reaction involves the esterification of the carboxylic acid with a labeling reagent that contains a reactive group, such as an alkyl halide or a diazoalkane, and a fluorescent or chromophoric moiety. nih.govthermofisher.com To facilitate the reaction, the carboxylic acid is typically deprotonated to its more nucleophilic carboxylate anion form using a base in an organic solvent. thermofisher.com
Key Classes of Derivatization Reagents for Carboxylic Acids:
Coumarin (B35378) Derivatives: Reagents based on the coumarin scaffold are widely used fluorophores. For instance, bromomethylcoumarins react with carboxylic acids in the presence of a base and a crown ether catalyst to form highly fluorescent esters. researchgate.net
Pyrene and Anthracene Derivatives: Diazoalkane reagents like 1-pyrenyldiazomethane (B12527) (PDAM) and 9-anthryldiazomethane (B78999) (ADAM) are highly reactive towards carboxylic acids, forming stable esters without the need for additional catalysts. thermofisher.com PDAM is noted for its superior chemical stability compared to ADAM and allows for detection at femtomole levels. thermofisher.com
Naphthalimide Derivatives: Reagents such as 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate (B1224126) react rapidly with carboxylate anions to yield adducts that can be detected with high sensitivity by fluorescence. thermofisher.com
Phenacyl and Naphthyl Halides: These reagents introduce chromophoric tags suitable for UV-Vis detection. For example, 2,4′-dibromoacetophenone is used to derivatize N-acyl amino acids, mdpi.com and 1-(chloromethyl)naphthalene (B51744) serves as a labeling agent for UV and fluorescence detection. nii.ac.jp
The derivatized product, a fluorescent or chromophoric ester of this compound, can then be readily separated by reversed-phase HPLC and quantified.
Interactive Table of Derivatization Reagents for Carboxylic Acid Tagging
| Reagent Class | Example Reagent | Reactive Group | Target Functional Group | Typical Conditions | Detection Method |
| Fluorescent Tags | |||||
| Coumarins | N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide researchgate.net | Bromomethyl | Carboxylic Acid | Acetone, K₂CO₃, 18-crown-6 (B118740), 30°C researchgate.net | Fluorescence (e.g., Ex: 345 nm, Em: 435 nm) researchgate.net |
| Diazoalkanes | 1-Pyrenyldiazomethane (PDAM) thermofisher.com | Diazomethyl | Carboxylic Acid | Direct reaction in organic solvent thermofisher.com | Fluorescence |
| Naphthalimides | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate thermofisher.com | Trifluoromethanesulfonate | Carboxylic Acid | Acetonitrile (B52724), reacts with carboxylate anion thermofisher.com | Fluorescence (e.g., Em: 394 nm) thermofisher.com |
| Fluoresceins | 5-(Bromomethyl)fluorescein thermofisher.com | Bromomethyl | Carboxylic Acid | Organic solvent, requires carboxylate anion thermofisher.com | Fluorescence |
| Chromophoric Tags | |||||
| Phenacyl Halides | 2,4′-Dibromoacetophenone mdpi.com | Bromoacetyl | Carboxylic Acid | Organic solvent, base catalysis mdpi.com | UV-Vis |
| Naphthyl Halides | 1-(Chloromethyl)naphthalene nii.ac.jp | Chloromethyl | Carboxylic Acid | K₂CO₃, 18-crown-6 nii.ac.jp | UV-Vis / Fluorescence |
Biosynthetic Pathways and Biotransformation Mechanisms of S Substituted N Acetyl L Cysteine Conjugates
Mercapturic Acid Pathway Formation via Glutathione (B108866) Conjugation
The initial and rate-limiting step in the mercapturic acid pathway is the conjugation of an electrophilic xenobiotic with the thiol group of glutathione. reactome.orgunl.edu This reaction is predominantly catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). reactome.orgnih.gov GSTs facilitate the nucleophilic attack of the glutathione thiolate anion on the electrophilic center of the xenobiotic, forming a stable S-substituted glutathione conjugate. unl.edu While this conjugation can sometimes occur non-enzymatically, GSTs significantly accelerate the reaction rate, playing a pivotal role in cellular protection against reactive electrophiles. nih.gov There are several classes of GSTs, each with varying substrate specificities, allowing the detoxification of a broad range of chemical structures. reactome.org
Following the formation of the glutathione S-conjugate, the molecule undergoes sequential enzymatic cleavage. The first step involves the removal of the γ-glutamyl residue from the glutathione conjugate, a reaction catalyzed by the enzyme γ-glutamyltranspeptidase (GGT). nih.govresearchgate.net GGT is primarily located on the outer surface of the cell membrane, indicating that this part of the metabolic process occurs in the extracellular space. nih.gov
The resulting S-substituted cysteinylglycine (B43971) dipeptide is then acted upon by various dipeptidases, which hydrolyze the peptide bond between the cysteine and glycine (B1666218) residues. nih.govresearchgate.net This cleavage releases a free glycine molecule and yields an S-substituted L-cysteine conjugate. researchgate.net
The final step in the formation of a mercapturic acid is the N-acetylation of the amino group of the S-substituted L-cysteine conjugate. nih.govresearchgate.net This reaction is catalyzed by the enzyme cysteine-S-conjugate N-acetyltransferase (NAT), utilizing acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor. nih.gov This terminal acetylation further increases the water solubility of the xenobiotic metabolite and facilitates its renal excretion. nih.gov
| Enzyme | Function in Mercapturic Acid Pathway | Substrate | Product |
| Glutathione S-Transferases (GSTs) | Catalyzes the initial conjugation of an electrophilic xenobiotic with glutathione. | Electrophilic Xenobiotic + Glutathione | Glutathione S-conjugate |
| Gamma-Glutamyltranspeptidase (GGT) | Removes the γ-glutamyl residue from the glutathione S-conjugate. | Glutathione S-conjugate | S-substituted cysteinylglycine |
| Dipeptidases | Hydrolyze the peptide bond in S-substituted cysteinylglycine. | S-substituted cysteinylglycine | S-substituted L-cysteine + Glycine |
| Cysteine-S-conjugate N-acetyltransferase (NAT) | Acetylates the amino group of the S-substituted L-cysteine. | S-substituted L-cysteine + Acetyl-CoA | N-acetyl-S-substituted-L-cysteine (Mercapturic Acid) + CoA |
Exploration of Oxidative Metabolic Pathways and their Interplay with Conjugation Processes
The biotransformation of xenobiotics often involves an interplay between Phase I oxidative metabolism and Phase II conjugation reactions. nih.gov Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, typically introduce or expose functional groups (e.g., hydroxyl, carboxyl, or amino groups) on the xenobiotic molecule. mdpi.com This process, known as functionalization, can increase the water solubility of the compound to some extent.
More importantly, Phase I metabolism frequently converts a relatively inert xenobiotic into a more reactive, electrophilic intermediate. nih.gov It is this electrophilic metabolite that then serves as a substrate for the Phase II conjugation reactions, such as the glutathione conjugation at the beginning of the mercapturic acid pathway. nih.gov Therefore, oxidative metabolism is often a prerequisite for the detoxification of many xenobiotics via mercapturic acid formation.
Identification of N-Acetyl-S-(2-methoxyethyl)-L-cysteine as a Potential Xenobiotic Metabolite
This compound is a mercapturic acid that can be formed from exposure to specific precursor compounds. Its presence in biological fluids, such as urine, can serve as a biomarker of exposure to such xenobiotics. epa.gov
The chemical structure of this compound strongly suggests that its precursor is a xenobiotic containing a 2-methoxyethyl moiety. A primary candidate for such a precursor is 2-methoxyethanol (B45455). wikipedia.org 2-methoxyethanol is an industrial solvent used in the production of various products, including paints, lacquers, resins, and dyes. wikipedia.org
The biotransformation of 2-methoxyethanol to this compound is hypothesized to proceed as follows:
Oxidation: 2-methoxyethanol undergoes Phase I metabolism, where it is oxidized by alcohol dehydrogenase to its corresponding aldehyde, 2-methoxyacetaldehyde. wikipedia.org This aldehyde is a reactive electrophile.
Glutathione Conjugation: The electrophilic 2-methoxyacetaldehyde then becomes a substrate for Glutathione S-Transferase, which catalyzes its conjugation with glutathione.
Mercapturic Acid Pathway: The resulting S-(2-methoxy-1-hydroxyethyl)glutathione conjugate enters the mercapturic acid pathway, undergoing the sequential enzymatic modifications described in section 4.1 to ultimately form this compound, which is then excreted in the urine.
Comparative In Vivo and In Vitro Metabolic Studies of Analogous Compounds
To understand the metabolic fate of this compound, it is instructive to examine the metabolism of structurally analogous compounds containing the 2-methoxyethyl moiety. Comparative studies on bis(2-methoxyethyl)ether (diglyme) provide significant insights into how this chemical group is processed in biological systems.
In vivo studies in male Sprague-Dawley rats have shown that after oral administration of bis(2-methoxyethyl) ether, a substantial portion of the compound is excreted in the urine within 96 hours. nih.gov The principal urinary metabolite was identified as (2-methoxyethoxy)acetic acid (MEAA), accounting for approximately 68-70% of the administered dose. nih.gov A secondary, yet significant, metabolite was methoxyacetic acid (MAA), which constituted about 6% of the dose. nih.gov
In vitro investigations using isolated rat hepatocytes cultured as monolayers have corroborated these findings. When hepatocytes were incubated with bis(2-methoxyethyl)ether, the primary metabolite found in the culture medium was also (2-methoxyethoxy)acetic acid. nih.gov Other notable metabolites common to both the in vivo and in vitro systems included 2-(2-methoxyethoxy)ethanol, methoxyacetic acid (MAA), and 2-methoxyethanol. nih.gov
The qualitative similarity between the metabolite profiles generated from in vivo urinary analysis and in vitro hepatocyte cultures demonstrates that rat hepatocytes serve as a reliable model for predicting the urinary metabolites of compounds containing the 2-methoxyethyl group. nih.gov The primary metabolic reactions involve the cleavage of the ether linkage and subsequent oxidation. nih.govcdc.gov Specifically, the parent compound is metabolized to 2-methoxyethanol, which is then converted to methoxyacetic acid, the substance largely responsible for the compound's biological effects. nih.govwikipedia.org
| Analogous Compound | Study Type | System/Model | Principal Metabolites Identified | Reference |
|---|---|---|---|---|
| bis(2-methoxyethyl) ether | In Vivo | Male Sprague-Dawley Rats (Urine Analysis) | (2-methoxyethoxy)acetic acid (MEAA), Methoxyacetic acid (MAA) | nih.gov |
| bis(2-methoxyethyl) ether | In Vitro | Isolated Rat Hepatocytes | (2-methoxyethoxy)acetic acid (MEAA), Methoxyacetic acid (MAA), 2-(2-methoxyethoxy)ethanol, 2-methoxyethanol | nih.gov |
| 2-methoxyethanol | In Vivo | Sprague-Dawley Rats (Urine Analysis) | Methoxyacetic acid (MAA), Methoxyacetylglycine | nih.gov |
Enzyme Systems Involved in S-Substituted Cysteine Metabolism
The biotransformation of S-substituted cysteine conjugates, including mercapturic acids like this compound, is governed by a specific set of enzyme systems. These enzymes determine the metabolic fate of the conjugate, directing it towards either detoxification or bioactivation pathways.
Key enzyme systems include:
N-Acetyltransferases: These enzymes are responsible for the N-acetylation of S-substituted L-cysteine conjugates to form the corresponding N-acetyl-S-substituted-L-cysteine (mercapturic acid). This is often the final step in a major detoxification pathway.
N-Deacetylases: Conversely, these enzymes catalyze the hydrolysis of the N-acetyl group from the mercapturic acid, reverting it to the S-substituted cysteine conjugate. This deacetylation step can be a critical precursor to bioactivation, as the resulting cysteine conjugate may be a substrate for other enzymes. nih.gov
Cysteine S-conjugate β-lyase (C-S lyase): This enzyme cleaves the carbon-sulfur (C-S) bond of certain S-substituted cysteine conjugates. This action can lead to the formation of reactive thiols, which may be toxic.
Flavin-containing Monooxygenases (FMOs): This enzyme family specializes in the oxidation of xenobiotics containing soft nucleophilic heteroatoms, such as the sulfur in cysteine conjugates. wikipedia.org FMOs catalyze the S-oxygenation of the conjugate, forming sulfoxides, which represents an alternative metabolic pathway to C-S bond cleavage by β-lyase. nih.govacs.org
| Enzyme System | Primary Function in S-Substituted Cysteine Metabolism |
|---|---|
| N-Acetyltransferases | Catalyzes the acetylation of the cysteine conjugate to form a mercapturic acid. |
| N-Deacetylases | Removes the acetyl group from a mercapturic acid, reforming the cysteine conjugate. |
| Cysteine S-conjugate β-lyase | Cleaves the carbon-sulfur bond, potentially leading to bioactivation. |
| Flavin-containing Monooxygenases (FMOs) | Catalyzes the S-oxygenation of the sulfur atom, forming S-oxides (sulfoxides). |
Oxidative Cleavage Mechanisms by Monooxygenases
An important bioactivation pathway for S-substituted cysteine conjugates involves oxidative cleavage mediated by monooxygenases. The flavin-containing monooxygenase (FMO) system is a key player in this process. wikipedia.orgnih.gov FMOs are distinct from the cytochrome P450 system and utilize NADPH and an FAD prosthetic group to oxygenate a wide array of substrates. wikipedia.org
The mechanism begins with the FMO-catalyzed S-oxygenation of the cysteine S-conjugate. This reaction introduces an oxygen atom onto the sulfur, converting the sulfide (B99878) to a sulfoxide (B87167) (S-oxide). acs.orgnih.gov This S-oxygenation has been shown to be a stereoselective process. nih.govacs.org
The resulting S-oxide metabolites are not always stable. acs.org Depending on the structure of the S-substituent, the S-oxide can undergo further reactions leading to the cleavage of the carbon-sulfur bond. For certain S-(alkenyl)-L-cysteine conjugates, the S-oxide intermediate can undergo a nih.govacs.org-sigmatropic rearrangement. acs.orgacs.org This rearrangement results in the cleavage of the C-S(O) bond and can lead to the formation of highly reactive electrophilic products, such as acrolein. acs.org This pathway represents a mechanism of FMO-dependent bioactivation that is distinct from the C-S β-lyase pathway. nih.govacs.org
| Step | Description | Key Enzyme/Process |
|---|---|---|
| 1. Initial Reaction | The S-substituted cysteine conjugate acts as a substrate for FMO. | Flavin-containing Monooxygenase (FMO) |
| 2. S-Oxygenation | The sulfur atom of the conjugate is oxygenated, forming an S-oxide (sulfoxide) intermediate. | FMO, NADPH, FAD |
| 3. Rearrangement & Cleavage | The unstable S-oxide undergoes rearrangement (e.g., nih.govacs.org-sigmatropic rearrangement), leading to the cleavage of the C-S(O) bond. | Chemical rearrangement |
| 4. Product Formation | Formation of reactive electrophilic products. | N/A |
Biochemical Roles and Interaction Profiling of N Acetyl S 2 Methoxyethyl L Cysteine
Potential Contribution as a Thiol-Containing Compound in Cellular Redox Homeostasis (by analogy to N-acetylcysteine)
N-Acetyl-S-(2-methoxyethyl)-L-cysteine belongs to the family of N-acetylated S-substituted cysteine derivatives. Its structural similarity to the well-researched antioxidant N-acetylcysteine (NAC) suggests it may participate in cellular redox homeostasis through analogous mechanisms. nih.govnih.gov The biological activity of such compounds is often predicated on the metabolic release of a reactive thiol group, which can directly interact with reactive oxygen species (ROS) or serve as a precursor to other endogenous antioxidants. tandfonline.comnih.gov
Theoretical Mechanisms of Direct Radical Scavenging
By analogy to NAC, the antioxidant potential of this compound would likely be realized after metabolic activation. The primary mechanism for direct antioxidant action involves the sulfhydryl (-SH) group, which can act as a potent reducing agent and radical scavenger. researchgate.netresearchgate.net This group, however, is not immediately available in the parent molecule. The initial metabolic step would involve enzymatic deacetylation to yield S-(2-methoxyethyl)-L-cysteine. Subsequent cleavage of the S-methoxyethyl group by enzymes such as cysteine S-conjugate β-lyases would be required to release free L-cysteine, which contains the reactive thiol group.
Once liberated, this thiol can theoretically engage in direct radical scavenging. Thiols are particularly effective at scavenging highly reactive radicals. researchgate.net The proposed mechanisms, based on the known reactions of NAC and other thiols, include:
Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is one of the most reactive and damaging ROS in biological systems. Thiols can rapidly react with and neutralize •OH, a process to which NAC's antioxidative activity is partly attributed. researchgate.net
Neutralization of Nitrogen Dioxide (NO₂•) and Carbonate Radicals (CO₃•-): Thiols are known to react quickly with these radicals, preventing them from damaging vital cellular components. researchgate.net
Reduction of Disulfide Bonds: The free sulfhydryl group can reduce disulfide bonds in proteins, potentially restoring their function after oxidative damage. nih.govresearchgate.net This is a key function of NAC, particularly in its mucolytic application. nih.gov
It is important to note that the direct scavenging activity of the intact this compound molecule is expected to be minimal. Its contribution to redox balance is contingent upon its metabolic transformation to a thiol-containing species.
Hypothesized Influence on Intracellular Glutathione (B108866) Metabolism and Availability
The most significant antioxidant role of N-acetylcysteine is its function as a precursor for the synthesis of glutathione (GSH). tandfonline.comnih.govnih.gov GSH is the most abundant intracellular non-protein thiol and a cornerstone of cellular antioxidant defense. nih.gov Its synthesis is often limited by the availability of one of its constituent amino acids, L-cysteine. tandfonline.com
This compound could theoretically influence GSH levels through a similar, albeit more complex, pathway:
Deacetylation: The N-acetyl group in NAC is hydrolyzed by enzymes known as acylases to release L-cysteine. nih.govresearchgate.net It is plausible that this compound is also a substrate for these enzymes, yielding S-(2-methoxyethyl)-L-cysteine.
Release of L-cysteine: The resulting S-substituted cysteine would need to be further metabolized to liberate free L-cysteine. This step is critical and depends on the action of enzymes like cysteine S-conjugate β-lyases. touro.edunih.gov
GSH Synthesis: Once free L-cysteine is available in the cytosol, it can be incorporated into glutathione through a two-step, ATP-dependent process catalyzed by glutamate-cysteine ligase and glutathione synthetase. researchgate.net
By providing a source of L-cysteine, the compound could help replenish intracellular GSH pools that have been depleted by oxidative stress or toxic insults. tandfonline.com This indirect antioxidant mechanism is often considered more physiologically significant than direct radical scavenging. nih.gov
Investigations of Interactions with Biological Macromolecules
The interaction of small molecules with proteins is fundamental to their pharmacokinetic and pharmacodynamic profiles. For N-acetylated cysteine derivatives, these interactions can influence their transport, metabolism, and biological activity.
Spectroscopic Studies of Binding Dynamics with Proteins
Spectroscopic methods, particularly fluorescence spectroscopy, are powerful tools for investigating the binding of small molecules to proteins. nih.gov While specific studies on this compound are not available, research on N-acetylcysteine's interaction with bovine serum albumin (BSA) provides a model for how such investigations are conducted. nih.gov
In a typical study, the intrinsic fluorescence of a protein, usually from tryptophan and tyrosine residues, is monitored as the concentration of the binding molecule (the quencher) is increased. The reduction, or quenching, of this fluorescence indicates an interaction. nih.gov
Key findings from the study of NAC binding to BSA revealed:
Quenching Mechanism: The fluorescence of BSA was quenched by NAC through a static quenching mechanism, which implies the formation of a non-fluorescent ground-state complex between the protein and the molecule. nih.gov
Binding Affinity: The binding constant (K_b) was determined to be in the order of 10³ M⁻¹, indicating a moderate binding affinity. nih.gov
Thermodynamics: Thermodynamic analysis showed that the interaction was spontaneous (ΔG < 0) and primarily driven by hydrogen bonding and van der Waals forces. nih.gov
These types of studies provide quantitative data on binding affinity, stoichiometry, and the forces governing the interaction, which are crucial for understanding a compound's behavior in a biological system.
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Constant (K_b) at 298 K | 2.15 (± 0.08) x 10³ M⁻¹ | Indicates the strength of the interaction between NAC and BSA. |
| Number of Binding Sites (n) | ≈ 1 | Suggests a 1:1 binding stoichiometry between NAC and BSA. |
| Enthalpy Change (ΔH) | -17.57 kJ mol⁻¹ | The negative values for ΔH and ΔS suggest that hydrogen bonds and van der Waals forces are the primary drivers of the binding interaction. |
| Entropy Change (ΔS) | 1.53 J mol⁻¹ K⁻¹ | |
| Gibbs Free Energy Change (ΔG) at 298 K | -18.02 kJ mol⁻¹ | The negative value indicates that the binding process is spontaneous. |
Computational Approaches for Molecular Docking and Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.govnih.gov This method complements experimental studies by providing a detailed, three-dimensional view of the binding site and the specific molecular interactions involved.
For a compound like this compound, docking studies could predict its binding affinity and pose within the active sites of metabolic enzymes or transport proteins. Such studies on related cysteine derivatives have successfully identified key interactions. nih.govoup.comscilit.com
The general process involves:
Preparation: Obtaining the 3D structures of the ligand (the small molecule) and the protein target, often from crystallographic databases. nih.gov
Docking Simulation: Using software to explore various binding poses of the ligand within the protein's binding site. nih.gov
Scoring and Analysis: Each pose is assigned a score based on a calculated binding free energy. The lowest energy poses are considered the most favorable and are analyzed to identify specific interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. oup.com
In the case of NAC's interaction with BSA, molecular docking results corroborated the experimental findings, showing that hydrogen bonding and van der Waals forces were the main stabilizing interactions. nih.gov
| Concept | Description | Relevance for S-Substituted Cysteine Derivatives |
|---|---|---|
| Binding Site | The specific region on a protein (e.g., an enzyme's active site) where the ligand binds. | Predicts whether the molecule can fit into the active site of metabolic enzymes like acylases or β-lyases. |
| Binding Energy (Score) | A calculated value (e.g., in kcal/mol) that estimates the affinity between the ligand and the protein. Lower values typically indicate stronger binding. oup.com | Allows for the ranking of potential binding poses and comparison of binding affinities to different protein targets. |
| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The amide, carboxyl, and ether groups of this compound can act as hydrogen bond donors or acceptors. |
| Hydrophobic Interactions | The tendency of nonpolar groups (like the ethyl chain) to associate in an aqueous environment. | The methoxyethyl substituent can participate in hydrophobic interactions within the protein's binding pocket. |
Enzyme-Catalyzed Reactions with S-Substituted Cysteine Derivatives
The metabolism of this compound is expected to follow pathways established for other S-substituted N-acetyl-L-cysteine compounds, which are often formed as mercapturic acid metabolites of xenobiotics. Two key enzymatic steps are the removal of the N-acetyl group and the cleavage of the carbon-sulfur bond.
A probable initial step in the metabolism of S-alkyl-N-acetyl-L-cysteines is deacetylation catalyzed by acylase I. nih.gov This enzyme hydrolyzes the N-acetyl group to release acetate (B1210297) and the corresponding S-substituted L-cysteine. Studies have shown that acylase I activity is dependent on the nature of the S-alkyl substituent, with short, unbranched chains being preferred substrates. nih.gov
The resulting S-substituted L-cysteine conjugate can then be a substrate for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes known as cysteine S-conjugate β-lyases. touro.edunih.govnih.gov These enzymes catalyze a β-elimination reaction, which cleaves the C-S bond. wikipedia.org The reaction yields pyruvate, ammonia, and the corresponding thiol. nih.gov This pathway is a crucial step in the bioactivation or detoxification of many xenobiotics and natural products containing a cysteine S-conjugate moiety. touro.edunih.gov
| Enzyme | Reaction Catalyzed | Substrate | Products | Cofactor |
|---|---|---|---|---|
| Acylase I nih.gov | Deacetylation (Hydrolysis) | This compound | S-(2-methoxyethyl)-L-cysteine + Acetate | None |
| Cysteine S-conjugate β-lyase touro.edunih.govwikipedia.org | β-elimination | S-(2-methoxyethyl)-L-cysteine | 2-Methoxyethanethiol + Pyruvate + Ammonia | Pyridoxal 5'-phosphate (PLP) |
Mechanistic Studies of Biotransformation Enzymes
The formation of this compound is a multi-step enzymatic process that begins with the metabolism of a precursor compound, 2-methoxyethanol (B45455). This pathway involves a series of biotransformation reactions catalyzed by specific enzymes, each with a distinct mechanistic role.
The initial step in this pathway is the oxidation of 2-methoxyethanol. This reaction is primarily catalyzed by alcohol dehydrogenase (ADH) , a zinc-containing enzyme that facilitates the oxidation of a broad range of primary and secondary alcohols to their corresponding aldehydes or ketones. ijsra.netnih.gov In this specific case, ADH converts 2-methoxyethanol into 2-methoxyacetaldehyde. This oxidation is a crucial activation step, as it transforms the relatively inert alcohol into a more reactive electrophilic aldehyde.
The resulting 2-methoxyacetaldehyde is then a substrate for conjugation with glutathione (GSH), a tripeptide that plays a central role in cellular detoxification. mdpi.commdpi.com This conjugation is catalyzed by Glutathione S-transferases (GSTs) , a superfamily of enzymes that facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic center of the aldehyde. mdpi.comnih.gov This reaction results in the formation of a glutathione conjugate, S-(2-methoxy-1-hydroxyethyl)glutathione, which is a key intermediate in the mercapturic acid pathway.
Following its formation, the glutathione conjugate undergoes sequential enzymatic cleavage. First, the glutamyl residue is removed by γ-glutamyltransferase (GGT) . Subsequently, the glycine (B1666218) residue is cleaved by a dipeptidase , yielding S-(2-methoxyethyl)-L-cysteine.
The final step in the formation of this compound is the N-acetylation of the cysteine conjugate. This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase (NAT8) , an enzyme primarily located in the endoplasmic reticulum of the kidney and liver. nih.govnih.govuniprot.orgbiogps.org NAT8 transfers an acetyl group from acetyl-CoA to the amino group of the cysteine moiety, forming the final, water-soluble mercapturic acid, which can then be readily excreted in the urine. nih.govnih.gov
Substrate Specificity Analysis of Relevant Enzymes
The efficiency of the biotransformation of 2-methoxyethanol to this compound is dependent on the substrate specificity of the enzymes involved in each step of the pathway.
Glutathione S-transferases (GSTs): The GST superfamily comprises numerous isoenzymes with broad and often overlapping substrate specificities for a vast array of electrophilic compounds. nih.gov Their catalytic activity is crucial for the detoxification of α,β-unsaturated aldehydes, which are structurally similar to 2-methoxyacetaldehyde. nih.govnih.gov While direct kinetic parameters for the conjugation of 2-methoxyacetaldehyde by specific human GST isoenzymes are not available in the literature, the known reactivity of GSTs towards aldehydes suggests that this reaction would proceed. The substrate-binding site of GSTs is known to accommodate a wide variety of hydrophobic and electrophilic molecules. mdpi.com
Cysteine S-conjugate N-acetyltransferase (NAT8): NAT8 is the key enzyme responsible for the final step of mercapturic acid synthesis. Studies on recombinant human NAT8 have shown that it catalyzes the N-acetylation of various S-substituted cysteine conjugates. nih.govnih.gov While the enzyme exhibits broad specificity, the structure of the S-substituent can influence the reaction kinetics. For example, kinetic studies have been performed using model substrates like S-benzyl-L-cysteine. nih.gov Although specific kinetic data for S-(2-methoxyethyl)-L-cysteine are not available, the enzyme is known to acetylate a range of S-alkyl and S-aryl cysteine conjugates. nih.govnih.gov This indicates that S-(2-methoxyethyl)-L-cysteine is a likely substrate for NAT8. The structural similarity to other known substrates suggests that the 2-methoxyethyl side chain would fit within the active site of the enzyme, allowing for the efficient transfer of the acetyl group.
Below is a table summarizing the enzymes involved in the biotransformation pathway and their known or inferred substrate preferences.
| Enzyme | Substrate | Product | General Substrate Specificity |
| Alcohol Dehydrogenase (ADH) | 2-Methoxyethanol | 2-Methoxyacetaldehyde | Broad specificity for primary and secondary alcohols. ijsra.netnih.gov |
| Glutathione S-transferase (GST) | 2-Methoxyacetaldehyde + Glutathione | S-(2-methoxy-1-hydroxyethyl)glutathione | Wide range of electrophilic compounds, including aldehydes. mdpi.comnih.gov |
| γ-Glutamyltransferase (GGT) | S-(2-methoxy-1-hydroxyethyl)glutathione | S-(2-methoxyethyl)-L-cysteinylglycine | Glutathione and its S-conjugates. |
| Dipeptidase | S-(2-methoxyethyl)-L-cysteinylglycine | S-(2-methoxyethyl)-L-cysteine | Dipeptides, including cysteinylglycine (B43971) conjugates. |
| Cysteine S-conjugate N-acetyltransferase (NAT8) | S-(2-methoxyethyl)-L-cysteine + Acetyl-CoA | This compound + CoA | Broad specificity for S-substituted L-cysteine conjugates. nih.govnih.gov |
This table provides a summary of the enzymes and their roles in the formation of this compound.
Based on the comprehensive search conducted, there is no specific information available for the chemical compound "this compound" within the context of the requested article outline. The search results consistently refer to other related mercapturic acid metabolites as biomarkers for environmental pollutant exposure.
Therefore, it is not possible to generate the requested article focusing solely on "this compound" due to the lack of available scientific literature and data on this specific compound in the provided search results.
Emerging Research Frontiers and Future Directions Pertaining to N Acetyl S 2 Methoxyethyl L Cysteine
Development of Innovative Synthetic Routes for Structurally Diverse S-Substituted Cysteine Derivatives
The synthesis of N-Acetyl-S-(2-methoxyethyl)-L-cysteine and other structurally diverse S-substituted cysteine derivatives is crucial for creating analytical standards, studying metabolic pathways, and investigating biological activities. Research in this area focuses on improving efficiency, yield, and stereoselectivity.
Key Synthetic Strategies:
Direct Acylation: A common method involves the direct acetylation of the amino group of an S-substituted L-cysteine. For instance, L-cysteine can be acetylated using acetic anhydride (B1165640). uomustansiriyah.edu.iqmdpi.com This approach is often followed by the introduction of the S-substituent.
Enzymatic Cascade Reactions: Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis. Genetically engineered microorganisms, such as Escherichia coli, can be designed to co-express multiple enzymes that facilitate a one-pot cascade reaction. nih.gov This has been successfully used to produce various S-substituted-L-cysteine sulfoxides from simple substrates. nih.gov
Native Chemical Ligation (NCL): NCL is a key method for synthesizing large peptides and small proteins. bachem.com It relies on the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, making the synthesis of cysteine-containing peptides fundamental to this approach. bachem.com
Table 1: Comparison of Synthetic Approaches for S-Substituted Cysteine Derivatives
| Synthetic Method | Advantages | Disadvantages | Key Applications |
|---|---|---|---|
| Direct Chemical Synthesis | Well-established, versatile for various substituents. uomustansiriyah.edu.iqmdpi.com | May require harsh conditions, protecting groups, and can lead to side products. bachem.com | Production of analytical standards and small molecule derivatives. |
| Enzymatic Synthesis | High stereospecificity, mild reaction conditions, environmentally friendly. nih.gov | Substrate scope may be limited by enzyme specificity, requires enzyme development. nih.gov | "Green" synthesis of chiral compounds and complex natural products. |
Advancement of Analytical Techniques for Enhanced Sensitivity and Isomer Discrimination
Accurate and sensitive detection of this compound and its isomers is essential for metabolism studies and for its use as a biomarker of exposure. nih.govnih.gov The complexity of biological matrices like urine and plasma necessitates highly selective and sensitive analytical methods.
Prominent Analytical Methods:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC), is a cornerstone for the separation and quantification of N-acetyl-L-cysteine (NAC) and its derivatives. insights.bioijper.org UV detection is commonly used. insights.bio For enhanced retention and separation of these polar compounds, ion-pair chromatography is often employed. ijper.org
Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides exceptional sensitivity and specificity. nih.govresearchgate.net Isotope-dilution techniques, where a stable isotope-labeled version of the analyte is used as an internal standard, allow for precise quantification by correcting for matrix effects and variations in sample preparation. nih.govresearchgate.net
Spectroscopic Methods: Techniques like Raman and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can identify the chemical composition of cysteine compounds based on their unique molecular vibrations, particularly the thiol linkage. myfoodresearch.com These methods are often rapid and require minimal sample preparation. myfoodresearch.com
Derivatization Techniques: To enhance detection sensitivity, especially for fluorescence-based methods, derivatization is employed. Reagents like o-phthaldialdehyde/2-mercaptoethanol (OPA/2-ME) react with the amino group of cysteine derivatives to form highly fluorescent adducts, enabling analysis at the picomole level. scribd.comresearchgate.net
A significant challenge in the analysis of S-substituted cysteine derivatives is the potential for spontaneous cyclization or the presence of diastereomers, which can result in complex chromatographic profiles with multiple interconverting species. acs.org Advanced chromatographic techniques and high-resolution mass spectrometry are crucial for discriminating between such isomers. acs.org
Table 2: Advanced Analytical Techniques for Cysteine Derivatives
| Technique | Principle | Sensitivity & Selectivity | Application in Isomer Discrimination |
|---|---|---|---|
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. nih.gov | Very high sensitivity (sub-µg/L) and high selectivity. nih.govresearchgate.net | Excellent, can distinguish isomers based on fragmentation patterns and retention times. |
| RP-HPLC with UV/Fluorescence | Separation based on polarity, detection via UV absorbance or fluorescence after derivatization. insights.bioscribd.com | Moderate to high sensitivity, selectivity can be enhanced by derivatization. scribd.comresearchgate.net | Good, can separate diastereomers with optimized chromatographic conditions. acs.org |
Elucidation of Novel Metabolic Pathways and Corresponding Enzyme Systems for Mercapturic Acid Degradation
The mercapturic acid pathway is primarily viewed as a detoxification and elimination route. tandfonline.comresearchgate.net However, the degradation of mercapturic acids themselves is an area of active research. This process, often involving deacetylation, can reverse the final step of the detoxification pathway and has implications for the biological activity and fate of the parent cysteine S-conjugates.
The key enzymatic step in the degradation of N-acetyl-S-cysteine conjugates is deacetylation, which is catalyzed by enzymes known as aminoacylases. nih.gov This reaction hydrolyzes the N-acetyl bond, releasing the corresponding S-substituted L-cysteine and acetate (B1210297). nih.gov
Key Research Findings:
Enzyme Localization: The deacetylating enzyme activity is predominantly found in the cytosolic fraction of cells in organs like the liver and kidney. nih.gov The intestinal mucosa also shows significant activity, which can impact the oral bioavailability of compounds like N-acetyl-L-cysteine. nih.gov
Stereospecificity: The deacetylation process is stereospecific. Studies have shown that N-acetyl-L-cysteine is readily deacetylated, while its enantiomer, N-acetyl-D-cysteine, is a poor substrate for the enzyme. nih.gov
Metabolic Reversal: The deacetylation of a mercapturic acid to its corresponding L-cysteine S-conjugate is significant because some L-cysteine S-conjugates can be bioactivated by other enzymes, such as cysteine S-conjugate β-lyase, potentially leading to reactive intermediates. nih.govresearchgate.net This highlights that the mercapturic acid pathway is not solely a termination pathway.
Future research aims to identify and characterize novel aminoacylases and other potential enzymes involved in the degradation of specific mercapturic acids. Understanding the regulation of these enzymes and their substrate specificity will provide a more complete picture of the dynamic nature of the mercapturic acid pathway.
Application of Computational Chemistry and Machine Learning for Predicting Biochemical Activities and Interactions
Computational chemistry and machine learning are becoming indispensable tools for exploring the properties of molecules like this compound at an atomic level. These methods can predict molecular geometry, reactivity, and interactions with biological targets, complementing and guiding experimental research.
Computational Approaches and Applications:
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is used to model chemical reactions and interactions within a complex biological environment, such as an enzyme's active site. uhsp.edu The reactive center is treated with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. uhsp.edunih.gov This approach has been used to study the oxidation reactions of cysteine residues and the coordination of cysteine adducts to metal centers in proteins. nih.govbohrium.com
Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely applied to predict geometrical parameters, study reaction mechanisms, and simulate spectroscopic data, such as UV-Vis absorption spectra, for comparison with experimental results. nih.gov
Monte Carlo Simulations: These statistical methods are used to study the adsorption of molecules onto surfaces. For instance, Monte Carlo simulations have been used to investigate the adsorption mechanism of N-acetylcysteine on metal surfaces, providing insights into its corrosion-inhibiting properties. mdpi.com
Machine Learning (ML): While still an emerging area for this specific class of compounds, ML models are being developed to predict various properties, including toxicity, metabolic fate, and protein-binding affinity based on molecular structure. By training algorithms on large datasets of known compounds, ML can rapidly screen new or uncharacterized molecules for potential biological activities.
These computational tools are instrumental in understanding how the structure of S-substituted cysteine derivatives influences their biochemical behavior. For example, they can help predict which molecules are likely to form stable adducts with proteins or how a particular substituent might affect the molecule's susceptibility to enzymatic degradation. nih.govmdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-acetyl-L-cysteine | NAC |
| N-acetyl-D-cysteine | - |
| Glutathione (B108866) | GSH |
| S-substituted L-cysteine | - |
| Acetic anhydride | - |
| o-phthaldialdehyde | OPA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
